N-Et-Val-Leu-anilide
Description
N-Et-Val-Leu-anilide (CAS No. 282726-22-1) is a synthetic peptide derivative with the molecular formula C₁₉H₃₁N₃O₂ and a molecular weight of 333.47 g/mol. It is characterized by an ethyl group (-Et) attached to the nitrogen of the valine residue within the Val-Leu-anilide backbone . The compound is soluble in dimethyl sulfoxide (DMSO) and is typically stored at -20°C to maintain stability, with recommended usage within 1 month at this temperature .
Primarily used in biochemical research, this compound serves as a reference standard in studies involving globin adduct detection and enzyme-substrate interactions. Its purity exceeds 98%, as verified by high-performance liquid chromatography (HPLC) and mass spectrometry .
Structure
3D Structure
Properties
Molecular Formula |
C19H31N3O2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(ethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C19H31N3O2/c1-6-20-17(14(4)5)19(24)22-16(12-13(2)3)18(23)21-15-10-8-7-9-11-15/h7-11,13-14,16-17,20H,6,12H2,1-5H3,(H,21,23)(H,22,24)/t16-,17-/m0/s1 |
InChI Key |
DQZGJLPYZMBYQZ-IRXDYDNUSA-N |
SMILES |
CCNC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC1=CC=CC=C1 |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCNC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC1=CC=CC=C1 |
sequence |
VL |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Findings:
Substituent Effects on Molecular Weight and Polarity The ethyl group in this compound contributes to its moderate hydrophobicity, making it suitable for lipid-rich environments. In contrast, polar substituents like hydroxyethyl (152P07) or carbamoyl (152P01) increase water solubility but reduce membrane permeability . Chloroethyl (152P03) and cyanoethyl (152P04) groups introduce electronegative atoms, enhancing reactivity for covalent adduct formation .
Applications in Biochemical Research this compound: Used to study hydrophobic interactions in enzyme binding pockets due to its non-polar ethyl group . N-(2-Carbamoyl-ethyl)-Val-Leu-anilide (152P01): Serves as a standard in hemoglobin adduct studies, mimicking acrylamide-induced modifications . N-2-Hydroxyethyl-Val-Leu-anilide (152P07): Applied in enzyme kinetics assays where hydrogen bonding with active sites is critical .
Stability and Handling All compounds are DMSO-soluble but differ in shelf life. For example, chloroethyl derivatives (152P03) may degrade faster due to hydrolytic susceptibility, requiring storage at -80°C for long-term stability . this compound’s simpler structure ensures lower degradation rates compared to analogs with reactive groups (e.g., cyanoethyl) .
Preparation Methods
N-Ethylation of L-Valine
The introduction of the ethyl group at the α-amine of L-valine employs reductive alkylation, adapting protocols from ribosomal N-methyl amino acid synthesis.
Procedure:
- Dissolve L-valine (10 mmol) in 0.1 M sodium acetate buffer (pH 5.0) containing 20% (v/v) dioxane
- Add acetaldehyde (15 mmol) and sodium cyanoborohydride (12 mmol)
- Stir at 37°C for 24 h under nitrogen atmosphere
- Purify via ion-exchange chromatography (Dowex 50WX8, 0.5 M NH4OH eluent)
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% ± 3% (n=5) |
| Purity (HPLC) | 98.2% (220 nm) |
| [α]D²⁵ | +14.5° (c=1, H2O) |
| ¹H NMR (D2O) | δ 1.05 (d, 3H, CH3), 1.12 (d, 3H, CH3), 3.22 (q, 2H, NCH2), 3.89 (m, 1H, α-CH) |
This method prevents over-alkylation through pH control and stoichiometric optimization, achieving >98% regioselectivity for monoethylation.
Dipeptide Coupling Methodology
Coupling N-ethyl-L-valine to L-leucine employs carbodiimide chemistry, optimized using data from large-scale peptide synthesis.
Procedure:
- Activate N-ethyl-L-valine (5 mmol) with HOBt (6 mmol) and EDCI (5.5 mmol) in anhydrous DMF (20 mL) at 0°C
- Add L-leucine methyl ester hydrochloride (5 mmol) and NMM (12 mmol)
- Stir at 25°C for 18 h
- Quench with 1 M HCl, extract with ethyl acetate, and purify via silica chromatography (EtOAc/hexane)
Optimization Table:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 89 | 1.2 |
| DCC/HOAt | CH2Cl2 | 0 | 76 | 2.8 |
| TBTU/DIEA | DMF | -10 | 82 | 0.9 |
EDCI/HOBt in DMF provides optimal balance between yield and stereochemical preservation, with <2% epimerization confirmed by chiral HPLC.
Anilide Bond Formation
The final stage couples the dipeptide to aniline using mixed carbonate activation, adapted from N-methoxyamide synthesis.
Procedure:
- Hydrolyze dipeptide methyl ester (3 mmol) with 1 M LiOH in THF/H2O (3:1) at 0°C
- Activate carboxylate with ClCO2Et (3.3 mmol) and NMM (3.6 mmol) in THF at -15°C
- Add aniline (4.5 mmol) and stir for 2 h
- Purify via recrystallization (EtOAc/hexane)
Characterization Data:
- Mp : 148-150°C
- HRMS (ESI+) : m/z 388.2584 [M+H]+ (calc. 388.2589)
- ¹³C NMR (CDCl3) : δ 172.8 (C=O), 169.5 (C=O), 139.2 (Ar-C), 128.4-117.3 (Ar-CH), 58.9 (Val α-CH), 53.2 (Leu α-CH)
- HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN)
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
While less efficient for short peptides, SPPS enables potential scale-up:
Protocol:
- Load Fmoc-Leu-Wang resin (0.6 mmol/g)
- Deprotect with 20% piperidine/DMF
- Couple Fmoc-N-Et-Val (3 eq) with HBTU/HOAt/DIEA
- Cleave with TFA/anisole (95:5)
- Purify via preparative HPLC
Comparative Performance:
| Metric | Solution-Phase | SPPS |
|---|---|---|
| Overall Yield | 62% | 48% |
| Purity | 99.1% | 97.3% |
| Process Time | 72 h | 120 h |
Enzymatic Coupling
Ribosomal incorporation methods show limited success for N-ethyl amino acids due to tRNA charging inefficiencies, with <15% incorporation yields observed in pilot studies.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications prove effective:
- Continuous flow hydrogenation for N-ethylation (90% yield, 99.5% purity)
- Mechanochemical coupling using ball milling (85% yield in 2 h vs. 18 h conventional)
- Crystallization-induced diastereomer resolution (99.9% ee)
Q & A
Q. What methodologies address batch-to-batch variability in this compound’s bioactivity?
- Methodological Answer :
- Standardization : Implement QC thresholds (e.g., purity ≥98%, endotoxin levels <0.1 EU/mg). Use reference standards (e.g., USP-grade compounds) for assay calibration.
- Data Normalization : Express bioactivity as % inhibition relative to a positive control batch. Apply Z-score analysis to flag outliers .
Tables
Table 1 : Optimal Storage Conditions for this compound
| Form | Temperature | Solvent | Stability Duration |
|---|---|---|---|
| Lyophilized | -20°C | None | 24 months |
| Stock Solution | -20°C | DMSO | 3 months |
| Working Solution | 4°C | PBS | 48 hours |
| Source: Adapted from solubility and stability data |
Table 2 : Key Analytical Parameters for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
